3-Amino-2,4,4-trimethylpentanoic acid
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Overview
Description
3-Amino-2,4,4-trimethylpentanoic acid is an organic compound with the molecular formula C8H17NO2 It is a derivative of pentanoic acid, characterized by the presence of an amino group and three methyl groups attached to the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2,4,4-trimethylpentanoic acid can be achieved through several methodsThis process typically requires the use of strong bases and alkylating agents under controlled conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis techniques that optimize reaction conditions for maximum efficiency. This may include the use of continuous flow reactors, high-pressure systems, and advanced purification methods to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2,4,4-trimethylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield oxo derivatives, while reduction of the carboxyl group can produce alcohols. Substitution reactions can lead to a variety of amino acid derivatives .
Scientific Research Applications
3-Amino-2,4,4-trimethylpentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and as a model compound for understanding amino acid behavior.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is utilized in the production of specialty chemicals and as an additive in various industrial processes
Mechanism of Action
The mechanism of action of 3-Amino-2,4,4-trimethylpentanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. This compound may also participate in enzymatic reactions, acting as a substrate or inhibitor in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,4,4-trifluorobutanoic acid: Similar in structure but contains fluorine atoms, which can alter its chemical properties and biological activity.
3,4,4-Trimethylpentanoic acid: Lacks the amino group, making it less reactive in certain chemical reactions.
Aminocaproic acid: Contains a similar amino group but has a different carbon chain structure, leading to different applications and reactivity.
Uniqueness
3-Amino-2,4,4-trimethylpentanoic acid is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H17NO2 |
---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
3-amino-2,4,4-trimethylpentanoic acid |
InChI |
InChI=1S/C8H17NO2/c1-5(7(10)11)6(9)8(2,3)4/h5-6H,9H2,1-4H3,(H,10,11) |
InChI Key |
DDNTYPPHLILCCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(C)(C)C)N)C(=O)O |
Origin of Product |
United States |
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